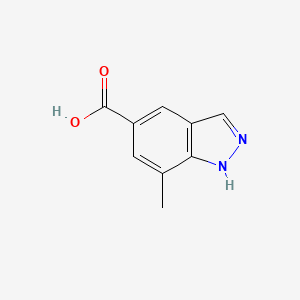

7-Methyl-1H-indazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methyl-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVNTKZCEKCKQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696318 | |

| Record name | 7-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1031417-41-0 | |

| Record name | 7-Methyl-1H-indazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Analysis of 7-Methyl-1H-indazole-5-carboxylic acid

Introduction

7-Methyl-1H-indazole-5-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid bicyclic core, comprised of a fused benzene and pyrazole ring system, serves as a versatile scaffold for the synthesis of pharmacologically active molecules. The strategic placement of the methyl and carboxylic acid functional groups provides key handles for molecular recognition and modification, making it a valuable building block for targeted therapeutics. A thorough understanding of its three-dimensional structure and spectroscopic properties is paramount for its effective utilization in drug design and development.

This in-depth technical guide provides a comprehensive overview of the structural analysis of this compound. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the analytical techniques employed to elucidate and confirm its molecular structure. This guide moves beyond a simple recitation of methods to explain the underlying principles and the rationale behind experimental choices, ensuring a robust and validated structural characterization.

Molecular Identity and Physicochemical Properties

A foundational aspect of any structural analysis is the confirmation of the molecule's basic physicochemical properties. These data points provide the initial confirmation of the compound's identity and purity.

| Property | Value | Source |

| CAS Number | 1031417-41-0 | |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| Monoisotopic Mass | 176.05858 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold and Substituent Placement

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it can solubilize both the carboxylic acid and the heterocyclic core, and its residual solvent peak does not interfere with key resonances of the analyte.[1]

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate spectral dispersion.[1]

-

Data Acquisition:

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

-

Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent signal of DMSO-d₆.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show the following key resonances. The deshielding effect of the carboxylic acid and the aromatic ring system significantly influences the chemical shifts of the protons.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| ~11.0 | Broad Singlet | 1H | N-H | The proton on the pyrazole nitrogen is also acidic and deshielded, typically appearing as a broad singlet. |

| ~8.2 | Singlet | 1H | H-4 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a significant downfield shift. |

| ~7.8 | Singlet | 1H | H-6 | This proton is situated between the methyl group and the fused pyrazole ring. |

| ~7.5 | Singlet | 1H | H-3 | The proton on the pyrazole ring. |

| ~2.5 | Singlet | 3H | CH₃ | The methyl group protons are in a relatively shielded environment and appear as a singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ ppm) | Assignment | Rationale |

| ~168 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~140 | C-7a | Quaternary carbon at the fusion of the two rings. |

| ~135 | C-3a | Quaternary carbon at the fusion of the two rings. |

| ~130 | C-5 | Carbon bearing the carboxylic acid group. |

| ~125 | C-4 | Aromatic CH carbon. |

| ~120 | C-6 | Aromatic CH carbon. |

| ~115 | C-3 | CH carbon of the pyrazole ring. |

| ~110 | C-7 | Carbon bearing the methyl group. |

| ~15 | CH₃ | The methyl carbon is in a shielded, aliphatic region. |

Mass Spectrometry (MS): Confirmation of Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further validating the molecular formula.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion peak.

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and obtain structural information.

-

Expected Mass Spectrometry Data

| m/z Ratio | Predicted Identity | Rationale |

| 177.0659 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |

| 159.0553 | [M+H - H₂O]⁺ | Loss of a water molecule from the carboxylic acid group. |

| 131.0604 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the dehydrated ion. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The vibrational frequencies of different bonds serve as a "molecular fingerprint."

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

-

Instrumentation: Use a standard FTIR spectrometer.

-

Data Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3100 | N-H stretch | Indazole N-H |

| ~1700 | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~850-750 | C-H out-of-plane bend | Aromatic ring |

X-ray Crystallography: The Definitive Solid-State Structure

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional arrangement in the solid state. This technique is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can play a significant role in the compound's physical properties and biological activity.

Although a crystal structure for this compound is not publicly available, analysis of a closely related isomer, 1-Methyl-1H-indazole-3-carboxylic acid, reveals key expected features.[2]

Expected Crystallographic Features

-

Hydrogen Bonding: The carboxylic acid groups are expected to form strong intermolecular O-H···O hydrogen bonds, leading to the formation of dimers.

-

π-Stacking: The planar indazole ring systems are likely to engage in π-stacking interactions, contributing to the overall crystal packing.

-

Tautomeric Form: X-ray crystallography would definitively confirm the position of the N-H proton in the indazole ring, which is predicted to be at the N1 position.

Conclusion

The structural analysis of this compound requires a multi-technique approach to ensure an unambiguous and comprehensive characterization. NMR spectroscopy provides the primary evidence for the molecular scaffold and substituent placement. Mass spectrometry confirms the molecular weight and offers insights into fragmentation pathways. FTIR spectroscopy serves as a rapid method to identify key functional groups. Finally, X-ray crystallography, when feasible, provides the definitive solid-state structure and reveals crucial intermolecular interactions. By integrating the data from these orthogonal techniques, a complete and validated structural model of this compound can be established, providing a solid foundation for its application in drug discovery and development.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Kang, S., Wang, H., Zhang, M., Lu, R., & Wang, H. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2257. Available at: [Link]

-

ResearchGate. (2008). 1-Methyl-1H-indazole-3-carboxylic acid. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Methyl-1H-indazole-5-carboxylic acid

Introduction

The indazole scaffold is a privileged bicyclic heterocycle, prominently featured in medicinal chemistry due to its versatile biological activities.[1] Indazole derivatives are integral to the development of therapeutics ranging from anti-inflammatory agents to oncology candidates.[2] 7-Methyl-1H-indazole-5-carboxylic acid is a member of this important class of compounds, presenting a unique substitution pattern that warrants a detailed physicochemical investigation for its potential application in drug discovery and materials science.

This guide provides an in-depth analysis of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and formulation scientists who require a foundational understanding of this molecule's behavior. We move beyond simple data reporting to explain the causality behind the properties and provide robust, field-proven experimental protocols for their validation. This document serves as both a reference and a practical handbook for the empirical characterization of this compound.

Section 1: Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent scientific investigation. The fundamental structural and identifying information for this compound is summarized below.

| Identifier | Data | Source(s) |

| Chemical Name | This compound | [3] |

| CAS Number | 1031417-41-0 | [4][5] |

| Molecular Formula | C₉H₈N₂O₂ | [4][6] |

| Molecular Weight | 176.17 g/mol | [4][5] |

| Canonical SMILES | CC1=CC(=CC2=C1NN=C2)C(=O)O | [6] |

| InChI | InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-7-4-10-11-8(5)7/h2-4H,1H3,(H,10,11)(H,12,13) | [3] |

| InChIKey | XMVNTKZCEKCKQD-UHFFFAOYSA-N | [3] |

Chemical Structure:

Section 2: Computational Physicochemical Assessment

Before undertaking laboratory work, in silico predictions provide valuable, direction-setting insights into a molecule's likely behavior. These calculations are crucial for anticipating experimental challenges and for assessing "drug-likeness," often guided by frameworks like Lipinski's Rule of 5.[7]

| Parameter | Predicted Value | Implication for Drug Development |

| cLogP (Octanol/Water) | 1.4 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good absorption and cell membrane permeability.[6] |

| Topological Polar Surface Area (TPSA) | 67.8 Ų | This value is well within the typical range for orally bioavailable drugs (<140 Ų), predicting good membrane transport. |

| Hydrogen Bond Donors | 2 | The carboxylic acid (-OH) and indazole (-NH) groups can donate protons, influencing solubility and target binding. |

| Hydrogen Bond Acceptors | 3 | The carboxylic acid (C=O) and the two indazole nitrogen atoms can accept protons, contributing to aqueous solubility and molecular interactions. |

| Rotatable Bonds | 1 | The single rotatable bond between the carboxylic acid and the indazole ring provides conformational rigidity, which can be advantageous for binding affinity. |

Section 3: Experimental Physicochemical Characterization

While computational models are informative, empirical data is the gold standard. This section details the expected properties and the experimental workflows required to measure them accurately.

Solubility Profile

Solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[8] The structure of this compound, containing both a polar, acidic carboxylic acid group and a largely non-polar bicyclic aromatic system, suggests a pH-dependent solubility profile. It is expected to be poorly soluble in neutral water but highly soluble in aqueous base due to the formation of a carboxylate salt.[9]

Caption: Workflow for qualitative solubility classification.

This protocol establishes the solubility class of the compound, providing insight into its acidic/basic nature.[10]

-

Preparation: Label four clean test tubes: (1) Deionized Water, (2) 5% HCl, (3) 5% NaOH, and (4) 5% NaHCO₃.

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.

-

Water Solubility: Add 0.75 mL of deionized water to tube (1). Shake vigorously for 30 seconds. Observe and record if the compound dissolves completely. Causality: Poor solubility is expected as the neutral molecule's polarity is dominated by the aromatic rings.

-

Acid Solubility: If insoluble in water, add 0.75 mL of 5% HCl to tube (2). Shake vigorously. Observe and record. Causality: The compound should remain insoluble as the acidic medium will keep the carboxylic acid group protonated.

-

Base Solubility: If insoluble in acid, add 0.75 mL of 5% NaOH to tube (3). Shake vigorously. Observe and record. Causality: The compound is expected to dissolve. The strong base deprotonates the carboxylic acid, forming the highly water-soluble sodium 7-methyl-1H-indazole-5-carboxylate salt.[9]

-

Bicarbonate Solubility: To differentiate between a strong and weak acid, add 0.75 mL of 5% NaHCO₃ to tube (4). Shake and observe for effervescence (CO₂ gas). Causality: As a typical carboxylic acid, it should be acidic enough to react with sodium bicarbonate and dissolve, classifying it as a strong organic acid (Class A₁).[10]

Acid Dissociation Constant (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor binding interactions.[11] This compound has two potential acidic protons: one on the carboxylic acid group (expected pKa ~4-5) and one on the indazole ring nitrogen (expected pKa >13).[1][12] Potentiometric titration is a highly accurate and reliable method for pKa determination.[13]

Caption: Workflow for pKa determination by potentiometric titration.

-

System Calibration: Calibrate a pH meter/electrode using standard aqueous buffers (pH 4.0, 7.0, and 10.0).

-

Analyte Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a suitable solvent system (e.g., 20 mL of a 1:1 methanol:water mixture) in a titration vessel. A co-solvent is necessary due to the low aqueous solubility of the neutral compound.

-

Titration Setup: Place the calibrated pH electrode and a magnetic stirrer into the vessel. Position the burette of an autotitrator containing standardized 0.1 M KOH solution over the vessel.

-

Titration Execution: Start the titration, adding the KOH solution in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Continue the titration well past the equivalence point (the steepest part of the curve). Plot the recorded pH values against the volume of KOH added.

-

pKa Calculation: The pKa is the pH value at the half-equivalence point. This point corresponds to the center of the buffer region and is identified as the inflection point on the titration curve.[13] A first-derivative plot (ΔpH/ΔV vs. Volume) can be used to precisely locate the equivalence point, and the half-volume then gives the pKa.

Lipophilicity (logP and logD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of pharmacokinetics, governing absorption, distribution, metabolism, and excretion (ADME).[14]

-

LogP is the partition coefficient of the neutral species between octanol and water.

-

LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species. For an ionizable acid, LogD is more physiologically relevant, especially at pH 7.4.[14]

The shake-flask method is the internationally recognized "gold standard" for experimental logP determination.[15]

Caption: Workflow for logP/logD determination via the shake-flask method.

-

Phase Preparation: Prepare a stock of n-octanol saturated with water and a stock of water saturated with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate. For LogD determination, use a buffer of the desired pH (e.g., pH 7.4 phosphate buffer) instead of pure water.[14]

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: In a flask, combine 10 mL of the drug-containing n-octanol phase with 10 mL of the pre-saturated aqueous phase.

-

Equilibration: Seal the flask and shake it on a mechanical shaker at a constant temperature (e.g., 25 °C) for at least 2 hours to ensure equilibrium is reached.[15]

-

Phase Separation: Transfer the mixture to a centrifuge tube and centrifuge at high speed (e.g., 3000 rpm) for 15 minutes to achieve a clean separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method, such as UV-Vis spectrophotometry (if the compound has a chromophore) or HPLC.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[7]

Section 4: Predicted Spectroscopic Profile

Direct experimental spectroscopic data for this specific compound is not widely published. However, a reliable spectroscopic profile can be predicted based on its constituent functional groups. This predicted data is invaluable for confirming the identity and purity of synthesized material.[16]

| Technique | Feature | Predicted Chemical Shift / Frequency | Interpretation |

| ¹H NMR | -COOH | > 12 ppm (broad singlet) | Highly deshielded acidic proton. |

| -NH | ~11-13 ppm (broad singlet) | Indazole ring N-H proton. | |

| Aromatic -CH | 7.0 - 8.5 ppm (multiplets) | Protons on the bicyclic indazole ring system. | |

| -CH₃ | ~2.5 ppm (singlet) | Methyl group protons attached to the aromatic ring. | |

| FT-IR | O-H stretch | 2500-3300 cm⁻¹ (very broad) | Carboxylic acid O-H stretching, often overlapping with C-H stretches. |

| C=O stretch | 1680-1710 cm⁻¹ (strong) | Carboxylic acid carbonyl stretching. | |

| C=C stretch | 1450-1600 cm⁻¹ (medium) | Aromatic ring stretching vibrations. | |

| Mass Spec | [M+H]⁺ | m/z = 177.06 | Molecular ion peak (protonated). |

| [M-H]⁻ | m/z = 175.05 | Molecular ion peak (deprotonated). | |

| [M-COOH]⁺ | m/z = 131.06 | Fragment corresponding to the loss of the carboxylic acid group. |

Section 5: Handling and Safety Considerations

While a specific Safety Data Sheet (SDS) for this compound is not universally available, prudent laboratory practices should be followed based on data for analogous chemical structures.[17][18]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19]

-

Handling: Handle as a powdered solid in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[20]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place at room temperature.[3]

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[17]

Section 6: Conclusion

This compound presents a physicochemical profile characteristic of a weakly acidic, moderately lipophilic molecule. Its pH-dependent solubility is a key feature, driven by the ionizable carboxylic acid group, which also dominates its pKa profile. The predicted properties (cLogP, TPSA) fall within ranges generally considered favorable for drug development. The experimental protocols outlined in this guide provide a robust framework for researchers to empirically verify these characteristics, generating the critical data needed to advance this compound in discovery and development pipelines.

References

-

JoVE. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

CHEM 331L: Organic Chemistry Laboratory. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Sunway Pharm Ltd. (n.d.). This compound - CAS:1031417-41-0. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (1982). Determination of solubility: A laboratory experiment. Journal of Chemical Education, 59(3), 239. Retrieved from [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 14). How To Determine PKA Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2015, June 15). Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]

-

Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Howe, P. W. A., et al. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]

-

van der Heide, E., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Poplawska, M., et al. (2015). pKa determination by 1H NMR spectroscopy - An old methodology revisited. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H8N2O2). Retrieved from [Link]

-

ChemBK. (n.d.). 1H-Indazole-5-carboxylic acid, 7-chloro-4-fluoro-, methyl ester - Physico-chemical Properties. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). methyl 7-methyl-1H-indazole-5-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

-

American Elements. (n.d.). Methyl 7-bromo-1H-indazole-5-carboxylate. Retrieved from [Link]

-

Wikipedia. (n.d.). Indazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of physiochemical properties of carboxylic acid 7, tetrazole 8 tetrazolone 9. Retrieved from [Link]

-

Wikipedia. (n.d.). Gamendazole. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

-

ChemBK. (n.d.). 1H-Indazole-7-carboxylic acid, 4-bromo-5-fluoro-3-methyl-, methyl ester. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

SpectraBase. (n.d.). MS (GC) of 1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-(3-pyridinyl)-, phenylmethyl ester. Retrieved from [Link]

Sources

- 1. Indazole - Wikipedia [en.wikipedia.org]

- 2. Gamendazole - Wikipedia [en.wikipedia.org]

- 3. This compound | 1031417-41-0 [sigmaaldrich.com]

- 4. 1031417-41-0 | this compound - Moldb [moldb.com]

- 5. This compound - CAS:1031417-41-0 - Sunway Pharm Ltd [3wpharm.com]

- 6. PubChemLite - this compound (C9H8N2O2) [pubchemlite.lcsb.uni.lu]

- 7. acdlabs.com [acdlabs.com]

- 8. youtube.com [youtube.com]

- 9. www1.udel.edu [www1.udel.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 12. youtube.com [youtube.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. benchchem.com [benchchem.com]

- 17. fishersci.co.uk [fishersci.co.uk]

- 18. fishersci.com [fishersci.com]

- 19. file.medchemexpress.com [file.medchemexpress.com]

- 20. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to the Synthesis of 7-Methyl-1H-indazole-5-carboxylic acid: Precursor Strategies and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methyl-1H-indazole-5-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this target molecule, with a focus on precursor selection and the rationale behind key experimental choices. Detailed, step-by-step protocols for the most viable synthetic pathways are presented, alongside troubleshooting insights and data presented for easy comparison. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize this compound and its derivatives for their research and development endeavors.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of bioactive molecules.[1] Its structural similarity to indole allows it to act as a bioisostere, while offering distinct electronic and hydrogen-bonding properties.[2] These characteristics have led to the development of indazole-containing drugs with diverse therapeutic applications, including oncology, anti-inflammatory, and neurodegenerative diseases.[1][3] this compound, with its specific substitution pattern, provides key anchor points for further molecular elaboration, making its efficient synthesis a topic of significant interest.

Strategic Approaches to the Synthesis of this compound

Two primary retrosynthetic strategies have been identified as the most practical approaches for the laboratory-scale synthesis of this compound. Both pathways begin with commercially available starting materials and employ well-established chemical transformations.

Strategy A commences with the readily available 4-bromo-2-methylaniline . This pathway involves the formation of the indazole ring, followed by the introduction of the carboxylic acid functionality at the 5-position.

Strategy B offers an alternative route starting from 4-amino-3-methylbenzonitrile . This approach constructs the indazole ring onto a precursor that already contains a nitrile group, which can then be hydrolyzed to the desired carboxylic acid in the final step.

The following sections will provide a detailed examination of these synthetic routes, including in-depth protocols and the scientific rationale underpinning the procedural steps.

Detailed Synthetic Protocols and Mechanistic Insights

Strategy A: Synthesis via 5-Bromo-7-methyl-1H-indazole

This is arguably the more robust and well-documented approach. It is a three-step synthesis that begins with the cyclization of 4-bromo-2-methylaniline to form the indazole core, followed by cyanation and subsequent hydrolysis.

The initial step involves the formation of the indazole ring from 4-bromo-2-methylaniline. This transformation is achieved through a diazotization reaction followed by in situ cyclization. The use of isoamyl nitrite in the presence of potassium acetate provides a convenient and effective method for this conversion.[4]

Experimental Protocol: Synthesis of 5-Bromo-7-methyl-1H-indazole [4]

-

Materials:

-

4-Bromo-2-methylaniline

-

Chloroform

-

Acetic anhydride

-

Potassium acetate

-

Isoamyl nitrite

-

Concentrated hydrochloric acid

-

50% Sodium hydroxide solution

-

Ethyl acetate

-

Heptane

-

Magnesium sulfate

-

Celite

-

Silica gel

-

-

Procedure:

-

In a suitable reaction vessel, dissolve 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) and cool the solution.

-

Slowly add acetic anhydride (0.109 L) while maintaining the temperature below 40°C.

-

Stir the resulting solution for 50 minutes.

-

Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the mixture.

-

Heat the reaction mixture to reflux (approximately 68°C) and maintain for 20 hours.

-

After cooling to 25°C, remove the volatile components under reduced pressure.

-

Add water in portions (total of 225 mL) and continue distillation to remove residual volatiles via azeotropic distillation.

-

Transfer the reaction mass back to the reaction vessel using water (50 mL) and add concentrated hydrochloric acid (400 mL).

-

Heat the mixture to 50-55°C and add an additional 100 mL of concentrated hydrochloric acid in portions over 2 hours.

-

Cool the solution to 20°C and carefully add 50% sodium hydroxide solution (approximately 520 g) to adjust the pH to 11, keeping the temperature below 37°C.

-

Add water (100 mL) and ethyl acetate (350 mL), then filter the mixture through a pad of Celite.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 200 mL).

-

Combine the organic layers, wash with brine (240 mL), and filter through Celite.

-

Dry the organic solution over magnesium sulfate, filter through a silica gel pad (45 g) with ethyl acetate.

-

Concentrate the eluant by rotary evaporation, adding heptane (total of 0.45 L) during the process until a solid remains.

-

Slurry the solid with heptane (0.1 L), filter, and dry under vacuum at 45°C to yield 5-bromo-7-methyl-1H-indazole.

-

-

Expected Yield: ~94%[4]

The conversion of the aryl bromide to a nitrile is a key transformation. A common and effective method for this is the Rosenmund-von Braun reaction, which utilizes copper(I) cyanide. This reaction typically requires high temperatures and a polar aprotic solvent like DMF or NMP.

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-5-carbonitrile (General Procedure)

-

Materials:

-

5-Bromo-7-methyl-1H-indazole

-

Copper(I) cyanide

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)

-

Ammonium hydroxide solution

-

Ethyl acetate

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 5-bromo-7-methyl-1H-indazole (1.0 eq.) and copper(I) cyanide (1.2-1.5 eq.).

-

Add anhydrous DMF or NMP as the solvent.

-

Heat the reaction mixture to reflux (typically 150-200°C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ammonium hydroxide to complex the copper salts.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 7-methyl-1H-indazole-5-carbonitrile.

-

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[5][6] Basic hydrolysis is often preferred as it can minimize potential side reactions on the indazole ring. The reaction is typically carried out by heating the nitrile in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.[5]

Experimental Protocol: Synthesis of this compound [5][6]

-

Materials:

-

7-Methyl-1H-indazole-5-carbonitrile

-

Sodium hydroxide or potassium hydroxide

-

Water

-

Concentrated hydrochloric acid

-

-

Procedure:

-

In a round-bottom flask, suspend 7-methyl-1H-indazole-5-carbonitrile (1.0 eq.) in an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v).

-

Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC, watching for the disappearance of the starting material).

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Collect the solid product by filtration.

-

Wash the filter cake with cold water to remove inorganic salts.

-

Dry the product under vacuum to yield this compound.

-

Strategy B: Synthesis via 4-Amino-3-methylbenzonitrile

This alternative route offers a more convergent approach, where the nitrile functionality is already in place on the starting material. The key step is the construction of the indazole ring.

This transformation can be achieved via a diazotization of the aniline followed by an intramolecular cyclization. This is a common strategy for the formation of the indazole ring system.

Experimental Protocol: Synthesis of 7-Methyl-1H-indazole-5-carbonitrile (General Procedure)

-

Materials:

-

4-Amino-3-methylbenzonitrile[1]

-

Hydrochloric acid

-

Sodium nitrite

-

A suitable reducing agent for the diazonium salt (e.g., tin(II) chloride or sodium sulfite)

-

Sodium hydroxide solution

-

-

Procedure:

-

Dissolve 4-amino-3-methylbenzonitrile in aqueous hydrochloric acid and cool the solution to 0-5°C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

-

After the addition is complete, stir the reaction mixture for a short period at 0-5°C.

-

Slowly add a solution of a suitable reducing agent to the diazonium salt solution to facilitate the cyclization.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Neutralize the reaction mixture with a sodium hydroxide solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 7-methyl-1H-indazole-5-carbonitrile.

-

The resulting nitrile can then be hydrolyzed to this compound as described in Strategy A, Step 3.

Data Presentation and Workflow Visualization

Table 1: Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Intermediates | Number of Steps | Overall Yield | Key Advantages | Potential Challenges |

| A | 4-Bromo-2-methylaniline | 5-Bromo-7-methyl-1H-indazole, 7-Methyl-1H-indazole-5-carbonitrile | 3 | Good to Excellent | Well-documented initial step, readily available starting material. | Harsh conditions for cyanation, potential for side reactions. |

| B | 4-Amino-3-methylbenzonitrile | 7-Methyl-1H-indazole-5-carbonitrile | 2 | Moderate to Good | More convergent approach. | Diazotization can be sensitive, potential for diazonium salt instability. |

Diagram 1: Synthetic Workflow for Strategy A

Caption: Alternative synthetic route from 4-amino-3-methylbenzonitrile.

Troubleshooting and Optimization

| Issue | Probable Cause | Recommended Solution |

| Low yield in indazole formation (Strategy A) | Incomplete diazotization or cyclization. | Ensure anhydrous conditions and careful temperature control. The reaction time for reflux can be extended. |

| Low yield in cyanation (Strategy A) | Impure starting material, insufficient temperature, or deactivation of the catalyst. | Purify the bromo-indazole before use. Ensure the reaction is heated to a sufficiently high temperature under an inert atmosphere. Use of a more polar aprotic solvent like NMP may improve results. |

| Incomplete hydrolysis of nitrile | Insufficient reaction time or concentration of base/acid. | Increase the reaction time and/or the concentration of the hydrolyzing agent. The use of a co-solvent like ethanol can improve solubility. |

| Formation of byproducts in diazotization (Strategy B) | Unstable diazonium salt. | Maintain a low temperature (0-5°C) throughout the diazotization and subsequent reaction. Add the sodium nitrite solution slowly. |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The strategy commencing with 4-bromo-2-methylaniline offers a robust and high-yielding pathway, albeit with the need for harsh conditions in the cyanation step. The alternative route from 4-amino-3-methylbenzonitrile provides a more convergent synthesis. The choice of synthetic strategy will ultimately depend on the availability of starting materials, scalability requirements, and the specific expertise of the research team. This guide provides the foundational knowledge and detailed protocols to enable the successful synthesis of this important medicinal chemistry building block.

References

-

Chem-Impex. (n.d.). 5-Bromo-7-methyl-1H-indazole. Retrieved from [Link]

- Khan, I., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(34), 20958-20988.

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

-

Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- Google Patents. (2009). WO 2009/144554 A1.

-

ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

Amerigo Scientific. (n.d.). Methyl 7-Bromo-1H-indazole-5-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

-

ACS Omega. (2023). Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

Sources

- 1. crescentchemical.com [crescentchemical.com]

- 2. benchchem.com [benchchem.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 5. 5-Bromo-1H-indazole-7-carboxylic acid [oakwoodchemical.com]

- 6. benchchem.com [benchchem.com]

Foreword: The Indazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Indazole-5-Carboxylic Acids

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in the landscape of drug discovery.[1] Its structural rigidity, coupled with the capacity for substitution at multiple positions, provides a versatile template for designing molecules with high affinity and specificity for a wide range of biological targets.[2][3] Among the myriad of indazole derivatives, those bearing a carboxylic acid group at the 5-position represent a particularly compelling class of compounds. The carboxylic acid moiety can serve as a critical pharmacophore, engaging in key hydrogen bonding interactions within enzyme active sites or improving the pharmacokinetic properties of the molecule.

This technical guide, designed for researchers and drug development professionals, moves beyond a simple literature review. It serves as a practical, in-depth resource grounded in field-proven insights. We will dissect the core biological activities of substituted indazole-5-carboxylic acids, elucidate their mechanisms of action, provide robust experimental protocols for their evaluation, and present a framework for their synthesis and characterization.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted indazoles have emerged as formidable anticancer agents, with several indazole-based drugs, such as Pazopanib and Axitinib, already in clinical use.[2][4][5] Derivatives of indazole-5-carboxylic acid contribute to this legacy by targeting key pathways involved in tumor progression, including cell proliferation, survival, and apoptosis.[1][6][7]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism for the anticancer effects of many indazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[5][8] Specifically, derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two key kinases involved in tumor angiogenesis and proliferation.[9]

Furthermore, potent antiproliferative activity is achieved through the induction of apoptosis, or programmed cell death.[7][10] Studies have shown that certain substituted indazoles can trigger the mitochondrial apoptotic pathway. This is characterized by a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS).[6] Mechanistically, these compounds can upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[6][7]

Caption: Mitochondrial apoptosis pathway induced by indazole derivatives.

Quantitative Data: In Vitro Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class/Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Polysubstituted Indazole (7d) | A549 (Lung) | 0.64 | [10] |

| Polysubstituted Indazole (7d) | A2780 (Ovarian) | 0.82 | [10] |

| (E)-3,5-dimethoxystyryl Indazole (2f) | 4T1 (Breast) | 0.23 | [6][7] |

| (E)-3,5-dimethoxystyryl Indazole (2f) | MCF-7 (Breast) | 0.31 | [5] |

| (E)-3,5-dimethoxystyryl Indazole (2f) | HCT116 (Colon) | 0.46 | [5] |

| 5-ethylsulfonyl-indazole-3-carboxamide (8h) | HCT-116 (Colon) | 0.38 | [9] |

| 5-ethylsulfonyl-indazole-3-carboxamide (8h) | MCF-7 (Breast) | 0.51 | [9] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation.

Causality: This protocol is selected for its high throughput, reproducibility, and direct correlation between mitochondrial reductase activity in living cells and the colorimetric signal produced. A reduction in signal directly indicates cytotoxicity or cytostatic effects of the test compound.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the indazole-5-carboxylic acid derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. Indazole derivatives, including those with a carboxylic acid function, have demonstrated significant anti-inflammatory properties, offering a promising alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12][13]

Mechanism of Action: Inhibition of COX-2 and Pro-inflammatory Cytokines

The primary anti-inflammatory mechanism for these compounds is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[11][12] By selectively inhibiting COX-2, these derivatives can reduce inflammation with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Beyond COX-2, these compounds can also suppress the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), further dampening the inflammatory response.[11]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Quantitative Data: In Vitro COX-2 Inhibition

The potency of anti-inflammatory indazoles is measured by their ability to inhibit the COX-2 enzyme, again expressed as an IC₅₀ value.

| Compound | COX-2 IC₅₀ (µM) | Reference |

| Indazole | 23.42 | [11] |

| 5-Aminoindazole | 12.32 | [11] |

| 6-Nitroindazole | 19.22 | [11] |

| Celecoxib (Reference Drug) | 5.10 | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.

Causality: Carrageenan injection induces a biphasic, well-characterized inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandin synthesis via COX-2. Inhibition of paw volume increase in the later phase strongly indicates a compound's ability to suppress this pathway.

Methodology:

-

Animal Acclimatization: Use adult Wistar rats (100-150g). Acclimatize the animals for at least one week with free access to food and water.[11][12]

-

Grouping and Dosing: Divide animals into groups (n=6).

-

Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose).

-

Group 2: Positive control (e.g., Diclofenac, 10 mg/kg).

-

Groups 3-5: Test compound at different doses (e.g., 25, 50, 100 mg/kg). Administer all treatments orally (p.o.) or intraperitoneally (i.p.).

-

-

Inflammation Induction: One hour after treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat.

-

Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vt).

-

Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ ( (Vt - V₀)control - (Vt - V₀)treated ) / (Vt - V₀)control ] * 100 Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

Antimicrobial Activity: A Scaffold for New Anti-infectives

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The indazole scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi.[14][15][16]

Mechanism of Action and Spectrum of Activity

While mechanisms can vary, some indazole derivatives have been identified as inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[17][18] This provides a validated target for antibacterial action. The spectrum of activity often includes both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens like Candida albicans.[14][19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Antimicrobial activity is assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microbe.

| Compound Class/Example | Microorganism | MIC (µg/mL) | Reference |

| 2,3-diphenyl-2H-indazole (18) | Candida albicans | >125 (calculated in mM) | [14] |

| 2,3-diphenyl-2H-indazole (23) | Candida albicans | >125 (calculated in mM) | [14] |

| 3,3a,4,5-tetrahydro-2H-benzo[g]indazole (62) | S. aureus | 3.125 | [17] |

| 4,5-dihydro-1H-indazole derivative | E. coli | 46 (Zone of Inhibition in mm) | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC of a potential antimicrobial agent.

Causality: This method provides a quantitative measure of a compound's bacteriostatic or fungistatic activity by systematically challenging the microorganism with a range of concentrations. It is a highly standardized and reproducible assay essential for preclinical evaluation.

Methodology:

-

Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

-

Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

-

Inoculum Preparation: Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the prepared inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Synthesis and Workflow

The synthesis of substituted indazole-5-carboxylic acids can be achieved through various routes. A common approach involves the construction of the indazole ring from appropriately substituted precursors, followed by modification of the substituents.[20][21][22]

Caption: General workflow for indazole derivative drug discovery.

General Synthetic Protocol: N-Alkylation and Ester Hydrolysis

This protocol describes a common two-step process starting from commercially available methyl 1H-indazole-5-carboxylate.[23]

Causality: This method is efficient as it utilizes a readily available starting material. The use of a base like sodium hydride ensures complete deprotonation of the indazole nitrogen for efficient alkylation. The final hydrolysis step is a standard and high-yielding reaction to unmask the required carboxylic acid functional group.

Methodology:

-

Step 1: N-Alkylation:

-

To a solution of methyl 1H-indazole-5-carboxylate (1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under an inert atmosphere (N₂).

-

Stir the mixture at 0°C for 30 minutes until hydrogen evolution ceases.

-

Add the desired alkyl halide (R-X, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by slowly adding ice-cold water.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the N-substituted indazole-5-carboxylate ester.[22]

-

-

Step 2: Ester Hydrolysis:

-

Dissolve the ester from Step 1 in a mixture of THF and water (e.g., 3:1 ratio).

-

Add lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo to remove the THF.

-

Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1N HCl.

-

The product, the substituted indazole-5-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.[22]

-

References

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflamm

- Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. PubMed.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- The Anticancer Activity of Indazole Compounds: A Mini Review. PubMed.

- Synthesis of indazole derivatives in different methods.

- Synthesis of Substituted Indazole Acetic Acids by N-N Bond Forming Reactions. White Rose Research Online.

- Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evalu

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv

- The Anticancer Activity of Indazole Compounds: A Mini Review.

- Synthesis and Evaluation of Anticancer Activity of Indazole Deriv

- The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals. Benchchem.

- 1-BOC-5-INDAZOLECARBOXYLIC ACID synthesis. ChemicalBook.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.

- Synthesis and biological evaluation of indazole deriv

- Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University.

- Antibacterial activity of indazole derivatives (5a-o).

- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.

- Indazole From Natural Resources And Biological Activity.

- Synthesis, Anti-bacterial, Analgesic and Anti-inflammatory Activities of Some New Biologically Important Indazole Derivatives.

- Indazole Derivatives: Promising Anti-tumor Agents. PubMed.

- [Synthesis and anti-inflammatory activity of some indazole deriv

- Synthesis and antimicrobial activity of some new carbazoles, indazoles, quinolines, quinazolines and naphthalenes from 3-methyl-5-phenyl-6-benzylidene-2-cyclohexene-1-one. PubMed.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv

- Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.

- 1H-Indazole-5-carboxylic acid methyl ester. Chem-Impex.

- Synthesis, Characterization, and Evaluation of the Biological Activity of Novel Oxazepine Compounds Derived From Indole-5-Carboxylic Acid. BioScience Academic Publishing.

- 1H-Indazole-5-carboxylic acid. Sigma-Aldrich.

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 8. b.aun.edu.eg [b.aun.edu.eg]

- 9. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Synthesis and anti-inflammatory activity of some indazole derivatives. 36. Azoles] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and antimicrobial activity of some new carbazoles, indazoles, quinolines, quinazolines and naphthalenes from 3-methyl-5-phenyl-6-benzylidene-2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnrjournal.com [pnrjournal.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 22. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. chemimpex.com [chemimpex.com]

A Technical Guide to the Discovery of Novel 7-Methyl-1H-Indazole Derivatives: Synthesis, Biological Profiling, and Therapeutic Potential

Abstract

The indazole ring system represents a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities.[1][2] This technical guide focuses on the 7-methyl-1H-indazole moiety, a substitution that offers unique potential for modulating the physicochemical and pharmacokinetic properties of drug candidates.[2][3] We provide a comprehensive, experience-driven overview for researchers and drug development professionals, covering efficient synthetic routes to the core scaffold, strategic derivatization, and robust protocols for biological evaluation. While direct public-domain data for many novel derivatives is limited, this guide synthesizes established structure-activity relationships (SAR) from closely related analogs to project the likely biological profile of 7-methyl-1H-indazole derivatives, with a primary focus on their potential as inhibitors of p21-activated kinase 1 (PAK1), a significant target in oncology.[1][4]

Part 1: The Strategic Value of the 7-Methyl-1H-Indazole Scaffold

The indazole scaffold, a bicyclic heterocycle fusing a benzene and pyrazole ring, is a cornerstone in the design of numerous biologically active compounds due to its structural rigidity and capacity for critical hydrogen bonding interactions.[2] The introduction of a methyl group at the 7-position is a strategic decision in drug design. This seemingly minor modification can profoundly influence a compound's profile by:

-

Modulating Lipophilicity: The methyl group increases lipophilicity, which can enhance membrane permeability and alter drug distribution.

-

Improving Metabolic Stability: The C7 position can be susceptible to metabolic oxidation. A methyl group can block this metabolic "soft spot," potentially increasing the compound's half-life.

-

Fine-Tuning Target Engagement: While less likely to disrupt core binding interactions, the methyl group can create favorable van der Waals contacts or induce subtle conformational changes that enhance binding affinity and selectivity.[1]

This guide provides the foundational knowledge to harness these advantages, detailing the synthesis of the core structure and its derivatization into therapeutically relevant compound classes, such as 1H-indazole-3-carboxamides.

Part 2: Synthesis of the Core Scaffold and Key Derivatives

Foundational Synthesis of the 7-Methyl-1H-Indazole Core

An efficient and scalable synthesis of the 7-methyl-1H-indazole core is critical for any drug discovery program. The preferred route begins with the readily available starting material, 2,6-dimethylaniline.[2] The causality behind this choice lies in its commercial availability and the straightforward, high-yielding transformation via diazotization followed by intramolecular cyclization.[2]

-

Materials:

-

2,6-dimethylaniline (25 g, 206 mmol)

-

tert-butyl nitrite (52 mL)

-

Potassium acetate (40 g, 412 mmol)

-

18-crown-6 (5.4 g, 20.6 mmol)

-

Chloroform (750 mL + 400 mL)

-

Water (2 x 250 mL)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate (9:1)

-

-

Procedure:

-

Diazotization: Dissolve 2,6-dimethylaniline (25 g) in chloroform (750 mL) in a reaction vessel equipped with a stirrer. Add tert-butyl nitrite (52 mL) to the solution and stir the mixture for 20 minutes at room temperature.

-

Cyclization: Add potassium acetate (40 g) and 18-crown-6 (5.4 g) to the reaction mixture. Heat the mixture to reflux for 3 hours. The 18-crown-6 is essential for solubilizing the potassium acetate in the organic solvent, thereby facilitating the cyclization.

-

Workup: Cool the reaction to room temperature and continue stirring for an additional 15 hours. Remove the solid precipitate by vacuum filtration and wash the solids with chloroform (400 mL).

-

Extraction & Drying: Combine the filtrates and wash with water (2 x 250 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure to remove the solvent. Purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate (9:1) mixture to yield the pure 7-methyl-1H-indazole product.

-

Caption: General workflow for the synthesis of 7-methyl-1H-indazole.[2]

Part 3: Biological Evaluation & Structure-Activity Relationship (SAR)

While extensive biological data for novel 7-methyl-1H-indazole derivatives is not yet in the public domain, we can project their potential activity by analyzing structurally related compounds.[1][4] The 1H-indazole-3-carboxamide class has emerged as a particularly promising template for developing potent kinase inhibitors.[3]

Primary Target: p21-Activated Kinase 1 (PAK1) Inhibition

Aberrant activation of PAK1 is strongly implicated in tumor progression, including cell proliferation, survival, and invasion, making it a compelling target for anticancer therapies.[1][4] The 1H-indazole-3-carboxamide scaffold has been identified as a potent inhibitor of PAK1.[1][3] It is hypothesized that 7-methyl-1H-indazole-3-carboxamide derivatives will also exhibit inhibitory activity. The 7-methyl group is a small hydrophobic substitution unlikely to disrupt the core binding interactions of the indazole-3-carboxamide moiety with the kinase active site.[1]

Caption: General workflow for an in vivo anti-tumor efficacy study. [4]

Part 5: Conclusion and Future Perspectives

The 7-methyl-1H-indazole scaffold is a highly valuable core structure for modern drug discovery. [2]By leveraging established SAR from analogous series, researchers can rationally design novel derivatives with a high probability of potent biological activity, particularly as PAK1 inhibitors for oncology. [1][3]The synthetic accessibility of the core scaffold allows for rapid exploration of various derivatization strategies to optimize potency, selectivity, and drug-like properties. [2] Future research must focus on the empirical synthesis and biological validation of these novel 7-methyl derivatives to confirm the hypotheses presented in this guide. Expanding the investigation to other relevant kinase targets and therapeutic areas where indazoles have shown promise, such as inflammatory and neurodegenerative diseases, is also a promising avenue. [5][6]The detailed protocols and strategic insights provided herein serve as a robust resource for scientists working to advance these promising compounds toward clinical applications.

References

- A Technical Guide to the Potential Biological Activity of 7-Methyl-1H-indazole-3-carboxamide. Benchchem.

- Bioactivity Showdown: 7-Methyl-1H-indazole-3-carboxamide and its Analogs in Drug Discovery. Benchchem.

- The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. Benchchem.

- In Vivo Efficacy: A Comparative Analysis of 7-Methyl-1H-indazole-3-carboxamide and its Parent Compound. Benchchem.

- US Patent US6982274B2 - 1H-indazole compound. Google Patents.

- Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR) - PubMed.

- Buy 7-methyl-1H-indazole | 3176-66-7. Smolecule.

- Indazole - Synthesis and Reactions as a Chemical Reagent. ChemicalBook.

- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

- Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.

- Indazole derivatives and their therapeutic applications: a patent review (2013-2017).

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- WO2009106982A1 - Indazole derivatives. Google Patents.

- Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. ResearchGate.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.

- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination | ACS Omega.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH.

- Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed.

- WO2009106980A2 - Indazole derivatives - Google Patents.

- Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC - NIH.

- Indazole – Knowledge and References. Taylor & Francis.

- What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? - Shaanxi Bloom Tech Co., Ltd..

- Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists. ResearchGate.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI.

- Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed.

- The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors.

- Indazole synthesis. Organic Chemistry Portal.

- Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap.

- CN107805221A - Method for preparing 1H-indazole derivative - Google Patents.

- Discovery, structure-activity relationship studies, and anti-nociceptive effects of 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one as novel opioid receptor agonists - PubMed.

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central.

Sources

A Technical Guide to the Spectroscopic Profile of 7-Methyl-1H-indazole-5-carboxylic acid

Senior Application Scientist Note: Direct experimental spectroscopic data for 7-Methyl-1H-indazole-5-carboxylic acid (CAS: 1031417-41-0) is not extensively available in peer-reviewed literature or public spectral databases. This guide has been constructed by synthesizing data from structurally analogous compounds, leveraging established principles of spectroscopic interpretation, and utilizing predictive data from chemical databases. The information herein serves as an authoritative, predictive framework for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of this molecule.

Introduction: The this compound Scaffold

This compound belongs to the indazole class of heterocyclic compounds, which are recognized for their significant pharmacological potential. The indazole nucleus, a bicyclic system comprising fused benzene and pyrazole rings, is a cornerstone in medicinal chemistry, with derivatives exhibiting activities such as anticancer, anti-inflammatory, and protein kinase inhibition.[1] The specific substitution pattern of a methyl group at the 7-position and a carboxylic acid at the 5-position creates a unique electronic and steric profile, making its precise structural elucidation paramount for any research and development endeavor.

This guide provides a detailed projection of the nuclear magnetic resonance (NMR), mass spectrometry (MS), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound. Furthermore, it outlines robust, field-proven protocols for the acquisition of this data, ensuring a self-validating system for experimental verification.

Molecular Structure and Properties:

-

Molecular Formula: C₉H₈N₂O₂[2]

-

Molecular Weight: 176.17 g/mol [3]

-

InChI Key: XMVNTKZCEKCKQD-UHFFFAOYSA-N[2]

Caption: Predicted ESI-MS/MS fragmentation workflow.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Predicted Fourier-Transform Infrared (FTIR) Data

The FTIR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic indazole core. The data is best acquired using an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal sample preparation. [4]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Field Insights |

|---|---|---|---|

| 3300 - 2500 | O-H stretch (Carboxylic Acid Dimer) | Strong, Very Broad | This extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid and is caused by the extensive network of intermolecular hydrogen bonds. [5][6] |

| ~3100 | N-H stretch | Medium, Broad | The N-H stretching vibration of the indazole ring. |

| 3050 - 3000 | C-H stretch (Aromatic) | Medium | Stretching vibrations of the C-H bonds on the benzene ring portion. |

| 2950 - 2850 | C-H stretch (Aliphatic) | Medium | Stretching vibrations of the C-H bonds of the methyl group. |

| ~1700 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is a very intense and sharp peak. Its position around 1700 cm⁻¹ (rather than ~1760 cm⁻¹) is indicative of conjugation with the aromatic ring and dimerization. [7] |

| 1600 - 1450 | C=C stretch (Aromatic) | Medium-Strong | A series of peaks corresponding to the skeletal vibrations of the aromatic rings. |

| 1320 - 1210 | C-O stretch | Strong | The stretching vibration of the carbon-oxygen single bond of the carboxylic acid. [6] |